2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide
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Overview
Description
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.207 g/mol. This compound is characterized by the presence of a bromophenyl group, a cyanoethyl group, and a butanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide typically involves the following steps:
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Formation of the Bromophenyl Intermediate: : The initial step involves the bromination of a phenyl group to form a bromophenyl intermediate. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
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Alkylation: : The bromophenyl intermediate is then subjected to alkylation with a suitable alkyl halide to introduce the butanamide moiety. This step often requires a base such as potassium carbonate (K2CO3) to facilitate the reaction.
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Introduction of the Cyanoethyl Group: : The final step involves the introduction of the cyanoethyl group through a nucleophilic substitution reaction. This can be achieved using a cyanoethyl halide in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide undergoes various types of chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
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Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
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Substitution: : The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
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Biology: : In biological research, the compound is used as a probe to study the interactions of bromophenyl-containing molecules with biological targets. It is also used in the development of new bioactive compounds.
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Medicine: : The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique chemical structure makes it a valuable scaffold for drug discovery.
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Industry: : In the industrial sector, the compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the cyanoethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[(2-chlorophenyl)methyl]-N-(1-cyanoethyl)butanamide: Similar structure with a chlorine atom instead of a bromine atom.
2-[(2-fluorophenyl)methyl]-N-(1-cyanoethyl)butanamide: Similar structure with a fluorine atom instead of a bromine atom.
2-[(2-iodophenyl)methyl]-N-(1-cyanoethyl)butanamide: Similar structure with an iodine atom instead of a bromine atom.
Uniqueness
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. The bromine atom can participate in halogen bonding and other non-covalent interactions, making the compound distinct from its chlorine, fluorine, and iodine analogs.
Properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-N-(1-cyanoethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O/c1-3-11(14(18)17-10(2)9-16)8-12-6-4-5-7-13(12)15/h4-7,10-11H,3,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVAYHOKKYVUIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)C(=O)NC(C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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